molecular formula C9H10BrNO2 B1505583 Ethyl 2-(5-bromopyridin-3-yl)acetate CAS No. 847375-33-1

Ethyl 2-(5-bromopyridin-3-yl)acetate

Cat. No.: B1505583
CAS No.: 847375-33-1
M. Wt: 244.08 g/mol
InChI Key: NKTQZLOIRUPOCR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is an ester derived from 5-bromopyridine and acetic acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From 5-Bromopyridine: The compound can be synthesized by reacting 5-bromopyridine with ethyl chloroacetate in the presence of a base such as triethylamine.

  • From Pyridine Derivatives: Another method involves the bromination of pyridine derivatives followed by esterification with ethanol and acetic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, alkyl amines, and other substituted pyridines.

Scientific Research Applications

Ethyl 2-(5-bromopyridin-3-yl)acetate is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and drug discovery.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Ethyl 2-(5-bromopyridin-3-yl)acetate is similar to other pyridine derivatives such as 2-(5-bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine and 5-bromopyridine. its unique ester functional group and bromine atom provide distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2-(5-bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine

  • 5-bromopyridine

  • Ethyl 2-(pyridin-3-yl)acetate

This comprehensive overview provides a detailed understanding of Ethyl 2-(5-bromopyridin-3-yl)acetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTQZLOIRUPOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709145
Record name Ethyl (5-bromopyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847375-33-1
Record name Ethyl (5-bromopyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g (23.1 mmol) of (5-bromopyridin-3-yl)acetic acid in 30 ml of ethanol and 25 drops of conc. sulfuric acid are stirred at boiling point for 16 h. For work-up, the reaction mixture is concentrated under reduced pressure, the residue is taken up in ethyl acetate and washed repeatedly with semiconcentrated sodium bicarbonate solution, the organic phase is dried over sodium sulfate, the drying agent is filtered off, the solvent is removed completely on a rotary evaporator and the product is dried under reduced pressure for 16 h.
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Synthesis routes and methods II

Procedure details

5-Bromo-3-pyridylacetic acid was treated with 5% concentrated sulfuric acid in EtOH at reflux overnight to give (5-bromo-pyridin-3-yl)-acetic acid ethyl ester.
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Synthesis routes and methods III

Procedure details

1.00 g (4.63 mmol) (5-bromopyridin-3-yl)acetic acid are initially introduced into 20 ml ethanol, 2 ml conc. sulfuric acid are added and the mixture is stirred under reflux overnight. The reaction solution is introduced on to a mixture of 100 ml saturated sodium bicarbonate solution and 100 ml ethyl acetate, while stirring, and the aqueous phase is extracted with ethyl acetate (three times with 50 ml each time). The combined organic phases are dried over sodium sulfate, filtered and concentrated and the residue is freed from solvent residues overnight in vacuo.
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1 g
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20 mL
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2 mL
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100 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of ethanol (10 mL) and conc. H2SO4 (4 mL) was added the title compound from Example 53 Step B (0.50 g, 2.5 mmol) in 3 mL of ethanol at room temperature. The mixture was stirred at 90° C. overnight. The reaction was poured into ice and made basic with saturated aqueous sodium bicarbonate solution. It was then extracted with ethyl acetate (2×30 mL), the organic layer was dried, concentrated and purified by flash chromatography on silica gel (petroleum ether:ethyl acetate=10:1) to give the title compound: LCMS m/z 244 [M+H]+; 1H NMR (300 MHz, CDCl3) δ 8.60 (s, 1H), 8.44 (s, 1H), 7.82 (s, 1H), 4.17-4.20 (m, 2H), 3.61 (s, 2H), 1.27-1.30 (m, 3H).
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0.5 g
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3 mL
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4 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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